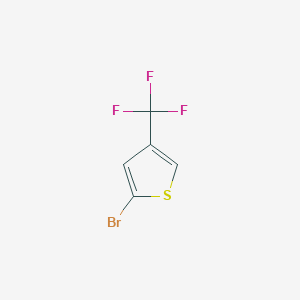

2-Bromo-4-(trifluoromethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-4-1-3(2-10-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTIQEVYLVLDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935593-54-6 | |

| Record name | 2-bromo-4-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Thiophene

Direct Bromination Approaches

Direct bromination of a pre-existing 4-(trifluoromethyl)thiophene core is a primary strategy for the synthesis of the target compound. This approach leverages the principles of electrophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry.

Electrophilic Aromatic Substitution Strategies and Challenges

Thiophene (B33073) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. vaia.com The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation presents a significant challenge, often requiring harsh reaction conditions or highly reactive brominating agents to achieve the desired transformation.

The directing effect of the substituents on the thiophene ring is another critical factor. The trifluoromethyl group is a meta-director in benzene (B151609) chemistry; however, in the five-membered thiophene ring, its influence on regioselectivity is more complex. The sulfur atom strongly directs electrophilic attack to the adjacent α-positions (C2 and C5). When one α-position is occupied, the substitution preferentially occurs at the vacant α-position. In the case of 4-(trifluoromethyl)thiophene, the C2 and C5 positions are both α to the sulfur and are the most likely sites for bromination. The challenge lies in achieving selective mono-bromination at the C2 position while avoiding di-bromination at both the C2 and C5 positions.

Utilization of N-Bromosuccinimide (NBS) and Catalytic Systems

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It is a convenient and safer alternative to liquid bromine. The reaction of thiophenes with NBS typically proceeds via an electrophilic substitution mechanism. researchgate.net To overcome the deactivating effect of the trifluoromethyl group, catalytic systems are often employed to enhance the electrophilicity of the bromine source.

The use of a catalytic amount of acid can protonate the carbonyl group of NBS, making the bromine atom more electrophilic and reactive towards the deactivated thiophene ring. youtube.com Lewis acids can also be used to activate NBS. nsf.gov The choice of solvent is also crucial; polar solvents can facilitate the reaction. Common conditions for the bromination of deactivated aromatics with NBS involve the use of a catalyst in a suitable solvent at room temperature or with gentle heating. nsf.gov

Recent advancements have explored the use of catalytic additives that can form halogen bonds with NBS, thereby enhancing its reactivity. nsf.gov Computational studies have shown that these interactions increase the electropositive character of the bromine atom, facilitating its transfer to the aromatic ring. nsf.gov

| Reagent/Catalyst System | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Regioselective and chemoselective electrophilic bromination of activated arenes. researchgate.net |

| NBS with acid catalyst | Acetonitrile, catalytic HCl | Bromination of acetanilide, an activated aromatic ring. youtube.com |

| NBS with Lewis basic additives | Aqueous conditions, room temperature | Enhanced reactivity for aromatic bromination through halogen bonding. nsf.gov |

Cross-Coupling Strategies

Cross-coupling reactions represent a powerful and versatile approach for the synthesis of substituted thiophenes, allowing for the formation of carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling with Pre-functionalized Thiophene Precursors

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. tcichemicals.com This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally high yields. nih.gov For the synthesis of 2-bromo-4-(trifluoromethyl)thiophene, a strategy could involve the coupling of a suitably functionalized thiophene precursor. For instance, a di-brominated thiophene could be selectively coupled with a trifluoromethyl source, although this is less common. A more plausible approach involves starting with a thiophene bearing a boronic acid or ester at the 4-position and a bromine at the 2-position, and then introducing the trifluoromethyl group via a different method, or vice-versa.

The synthesis of the necessary pre-functionalized thiophenes, such as 2-bromo-4-(trimethylstannyl)thiophene or 2-bromo-4-(boronic acid)thiophene, is a critical first step. These can then be subjected to palladium-catalyzed cross-coupling with a suitable trifluoromethylating agent.

Palladium-Catalyzed Methods for Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are central to the construction of complex organic molecules. acs.orgnih.gov Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be envisioned for the synthesis of the target molecule. For example, a palladium-catalyzed trifluoromethylation of a 2-bromothiophene (B119243) derivative that already contains a suitable functional group at the 4-position could be a viable route. researchgate.net The development of new trifluoromethylating agents and catalytic systems has expanded the scope of these reactions.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. The ligand plays a key role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

| Coupling Reaction | Catalyst/Ligand | Substrates | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids and aryl halides | Biaryl compounds tcichemicals.com |

| Suzuki-Miyaura | Pd(OAc)₂, PCy₃ | 2-chloro-3-methylthiophene and aryl boronic acids | 2-aryl-3-methylthiophene jcu.edu.au |

| Trifluoromethylation | Pd(0) complexes | Phenyl trifluoroacetate (B77799) and organoboron compounds | Aryl trifluoromethyl ketones researchgate.net |

Halogen Exchange and Nucleophilic Substitution Routes

Halogen exchange and nucleophilic substitution offer alternative pathways to this compound, particularly when direct bromination is challenging or results in poor selectivity.

A lithium-halogen exchange reaction is a powerful tool for the functionalization of aromatic and heteroaromatic rings. researchgate.net This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. researchgate.nettcnj.edu This generates a highly reactive aryllithium species that can then be quenched with an electrophile.

In the context of synthesizing this compound, one could envision a scenario starting from a di-brominated thiophene. A selective lithium-halogen exchange at one of the bromine positions, followed by quenching with a trifluoromethylating agent, could yield the desired product. However, controlling the regioselectivity of the lithium-halogen exchange can be challenging. A more direct approach involves the lithiation of 3-alkylthiophenes followed by quenching with bromine to yield 2-bromo-4-alkylthiophenes in high yields. researchgate.net A similar strategy could potentially be applied to a 3-(trifluoromethyl)thiophene (B1586441) precursor.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a possibility, although it generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. uoanbar.edu.iqnih.gov The trifluoromethyl group at the 4-position would activate the C5 position for nucleophilic attack. Therefore, a route involving the displacement of a leaving group at the 2-position by a bromide ion on a 4-(trifluoromethyl)thiophene precursor bearing a suitable leaving group at the C2 position could be conceived. However, SNAr reactions on thiophenes are generally less common than electrophilic substitutions.

An in-depth exploration of advanced and industrial-scale synthetic strategies for this compound reveals the intricate chemical approaches required to construct this highly functionalized heterocyclic compound. The formation of the substituted thiophene ring is a critical step, and various modern methodologies have been developed to achieve this with efficiency and control.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 4 Trifluoromethyl Thiophene

Electron-Withdrawing Effects of the Trifluoromethyl Group on Thiophene (B33073) Ring Activation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect on the thiophene ring in 2-Bromo-4-(trifluoromethyl)thiophene is profound and multifaceted. Primarily through a strong negative inductive effect (-I), the CF₃ group significantly lowers the electron density of the aromatic ring. This deactivation makes the thiophene ring less nucleophilic compared to unsubstituted thiophene, thereby reducing its reactivity towards traditional electrophilic aromatic substitution. chemenu.com

However, this electron deficiency is key to activating the molecule towards other reaction types. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilic character of the carbon atoms in the thiophene ring, particularly those adjacent to the substituents. nih.govresearchgate.net This electronic perturbation facilitates nucleophilic attacks on the ring, a reaction pathway that is typically challenging for electron-rich aromatics like thiophene. uoanbar.edu.iq Consequently, the bromine atom at the C-2 position becomes a more effective leaving group in nucleophilic aromatic substitution reactions, as the ring is better able to stabilize the resulting anionic intermediate (Meisenheimer complex). uoanbar.edu.iqnih.gov Furthermore, the electron-poor nature of the ring influences the energetics of oxidative addition in palladium-catalyzed cross-coupling reactions, impacting the reactivity of the C-Br bond. nih.gov

Substitution Reactions at the Bromine Position

The carbon-bromine bond at the 2-position is the primary site for synthetic transformations, enabling the introduction of a wide array of functional groups through various reaction mechanisms.

Nucleophilic aromatic substitution (SₙAr) occurs more readily on thiophene rings than on corresponding benzene (B151609) analogs, a reactivity that is further enhanced by the presence of strong electron-withdrawing groups like the trifluoromethyl group. uoanbar.edu.iq The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing CF₃ group at the 4-position effectively delocalizes the negative charge of this intermediate, lowering the activation energy for its formation. In the second step, the bromine atom is eliminated as a bromide ion, restoring the aromaticity of the ring.

This pathway allows for the displacement of bromide by various nucleophiles, such as amines, alkoxides, and thiolates. Thiophenes substituted with electron-withdrawing groups have been shown to react efficiently with amines, highlighting the feasibility of this transformation. nih.govnih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Bromo-Aromatics

| Nucleophile | Solvent | Base | Temperature | Typical Product |

|---|---|---|---|---|

| Piperidine | Ionic Liquid | --- | 20-40 °C | 2-(Piperidin-1-yl)-4-(trifluoromethyl)thiophene |

| Sodium Methoxide | Methanol | --- | Reflux | 2-Methoxy-4-(trifluoromethyl)thiophene |

| Sodium Thiophenoxide | DMF | --- | 80-100 °C | 2-(Phenylthio)-4-(trifluoromethyl)thiophene |

Note: This table presents generalized conditions based on reactions with similarly activated aromatic halides. DMF = Dimethylformamide.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a prominent example. nih.govmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the thiophene, forming a Pd(II) intermediate. researchgate.net

Transmetalation : The organic group from the boron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net

This methodology allows for the efficient synthesis of a diverse range of 2-aryl and 2-vinyl thiophene derivatives.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Bromothiophenes

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 90 °C |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 100 °C |

| Thiophene-2-boronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 °C |

Note: This table is illustrative of common conditions for Suzuki-Miyaura reactions involving bromothiophenes. nih.govmdpi.com PPh₃ = Triphenylphosphine, dba = Dibenzylideneacetone, THF = Tetrahydrofuran.

Regioselective arylation specifically targets the C-2 position due to the presence of the bromine atom. In palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Stille couplings, the reaction site is predetermined by the position of the halide. The C-Br bond is significantly more reactive towards oxidative addition with palladium catalysts than the C-H bonds of the thiophene ring under typical cross-coupling conditions, ensuring that arylation occurs exclusively at the C-2 position. nih.gov

In substrates containing multiple different halogen atoms, regioselectivity can often be achieved based on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) towards oxidative addition. For a molecule like this compound, arylation is predictably directed to the C-2 position. Metal-free arylation strategies have also been developed, for instance, through the use of benzothiophene S-oxides in an interrupted Pummerer reaction, which can deliver aryl groups with complete regioselectivity. researchgate.net

Oxidation and Reduction Pathways of the Thiophene Moiety

While substitution reactions at the bromine atom are common, the sulfur heteroatom of the thiophene ring can also participate in chemical transformations, most notably oxidation.

The sulfur atom in the thiophene ring can be sequentially oxidized to form a sulfoxide (thiophene S-oxide) and then a sulfone (thiophene S,S-dioxide). nih.govnih.gov This process is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

The reaction proceeds in two stages:

Sulfide to Sulfoxide : The nucleophilic sulfur atom attacks the oxidant, leading to the formation of the thiophene S-oxide. The rate of this first oxidation step is generally increased by electron-donating groups on the thiophene ring and decreased by electron-withdrawing groups. nih.gov Therefore, the presence of the CF₃ group is expected to slow this initial oxidation step compared to unsubstituted thiophene.

Sulfoxide to Sulfone : The sulfoxide can undergo a second oxidation to yield the corresponding sulfone. Interestingly, the electronic trend for this step can be reversed, with electron-withdrawing groups sometimes facilitating the conversion from sulfoxide to sulfone. nih.gov

Thiophene S-oxides are often unstable intermediates, but the resulting sulfones are generally stable compounds. nih.gov These oxidized species have unique chemical properties and can be used as substrates in further reactions, such as Diels-Alder cycloadditions. researchgate.net

Table 3: Common Reagents for the Oxidation of Thiophenes

| Oxidizing Agent | Solvent | Typical Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Sulfoxide and/or Sulfone |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Sulfoxide and/or Sulfone |

| Urea-Hydrogen Peroxide | Ethyl Acetate | Sulfone |

| Potassium Permanganate (KMnO₄) | Acetone/Water | Sulfone (can lead to ring opening) |

Note: The final product (sulfoxide or sulfone) often depends on the stoichiometry of the oxidant and the reaction conditions (temperature, time). organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally susceptible to electrophilic aromatic substitution (EAS) reactions. However, the deactivating effect of the trifluoromethyl group at the C4 position and the halogen at the C2 position diminishes the nucleophilicity of the thiophene ring in this compound, making EAS reactions more challenging compared to unsubstituted thiophene. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The bromine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In the context of the thiophene ring, this leads to a complex interplay of electronic effects.

Available research on the direct electrophilic aromatic substitution of this compound is limited. However, analogous reactions with similarly substituted thiophenes provide insights into the expected reactivity. Halogenation, such as iodination, is a potential EAS reaction. For instance, the iodination of thiophene derivatives can be achieved using N-iodosuccinimide (NIS) activated by an acid. nih.gov It is anticipated that the most likely position for electrophilic attack on this compound would be the C5 position, which is ortho to the bromine and meta to the trifluoromethyl group.

Functionalization Studies at Unsubstituted Positions

Functionalization at the unsubstituted C3 and C5 positions of this compound is a key strategy for the synthesis of more complex derivatives. Metal-halogen exchange reactions are a powerful tool for achieving such transformations.

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can induce a bromine-lithium exchange at the C2 position. The resulting 4-(trifluoromethyl)thiophen-2-yllithium can then be reacted with various electrophiles to introduce a wide range of functional groups at this position.

Alternatively, direct deprotonation (lithiation) at one of the vacant positions (C3 or C5) could be a viable strategy. The acidity of the protons on the thiophene ring is influenced by the adjacent substituents. The electron-withdrawing trifluoromethyl group at C4 would increase the acidity of the proton at C5, making it a potential site for deprotonation by a strong base.

A study on the synthesis of 2-bromo-4-alkylthiophenes demonstrated a regioselective lithiation of 3-alkylthiophenes at the 2-position, followed by quenching with bromine. This approach highlights the utility of directed metalation in functionalizing specific positions on the thiophene ring. While not directly on the target molecule, this methodology suggests that selective functionalization of the C5 position of this compound could be achieved through a directed metalation approach, potentially facilitated by the trifluoromethyl group, followed by reaction with an electrophile.

Below are tables summarizing potential functionalization reactions at the C5 position, based on general principles of thiophene chemistry and related transformations.

Table 1: Potential Halogenation at the C5 Position of this compound

| Reagent(s) | Product | Potential Yield (%) | Reference Methodologies |

| N-Iodosuccinimide (NIS), Acetic Acid | 2-Bromo-5-iodo-4-(trifluoromethyl)thiophene | Moderate to Good | nih.gov |

| N-Bromosuccinimide (NBS), Acetonitrile | 2,5-Dibromo-4-(trifluoromethyl)thiophene | Moderate to Good | General bromination methods |

Table 2: Potential Formylation and Carboxylation at the C5 Position via Lithiation

| Reaction Steps | Product | Potential Yield (%) | Reference Methodologies |

| 1. n-BuLi or LDA, THF, -78 °C 2. N,N-Dimethylformamide (DMF) | 2-Bromo-5-formyl-4-(trifluoromethyl)thiophene | Moderate | General lithiation/formylation protocols |

| 1. n-BuLi or LDA, THF, -78 °C 2. CO2 (gas or solid) | This compound-5-carboxylic acid | Moderate | General lithiation/carboxylation protocols |

It is important to note that the yields and specific conditions for these reactions on this compound would require experimental verification, as the combined electronic effects of the bromo and trifluoromethyl substituents will significantly impact the reactivity.

Advanced Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate and Building Block

The utility of 2-Bromo-4-(trifluoromethyl)thiophene as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromine atom at the 2-position of the thiophene (B33073) ring serves as a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. This reactivity allows chemists to readily join the thiophene scaffold to other molecular fragments.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Kumada couplings are commonly employed to functionalize brominated thiophenes. nih.govresearchgate.netresearchgate.net In a typical Suzuki-Miyaura coupling, the bromine atom of this compound can be reacted with a variety of organoboron compounds (like arylboronic acids) to form a new C-C bond, effectively attaching a new aryl or heteroaryl group to the thiophene ring. researchgate.netnih.govresearchgate.net This method is highly efficient and tolerant of a wide range of functional groups, making it a favored strategy for constructing complex molecular architectures. nih.govnih.gov

The trifluoromethyl (-CF3) group at the 4-position, while generally less reactive, significantly influences the electronic properties of the thiophene ring. Its strong electron-withdrawing nature can affect the regioselectivity and rate of synthetic transformations, providing chemists with additional control over reaction outcomes. mdpi.com

Table 1: Key Cross-Coupling Reactions Utilizing Brominated Thiophenes

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Arylboronic acid) | Palladium(0) complexes | Aryl-Thiophene | High functional group tolerance, mild conditions. researchgate.netnih.gov |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu3) | Palladium(0) complexes | Aryl-Thiophene | Effective for complex fragments, though tin reagents pose toxicity concerns. |

| Kumada Coupling | Grignard Reagent (e.g., Aryl-MgBr) | Nickel or Palladium complexes | Aryl-Thiophene | Highly reactive, but less tolerant of sensitive functional groups. cmu.edu |

| Negishi Coupling | Organozinc Compound | Palladium or Nickel complexes | Aryl-Thiophene | Offers high reactivity and selectivity. researchgate.net |

Contributions to Medicinal Chemistry Scaffolds

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its bioisosteric relationship with the benzene (B151609) ring allows it to mimic phenyl groups in biological systems while offering distinct electronic properties and metabolic profiles. nih.gov The incorporation of a trifluoromethyl group further enhances the drug-like properties of the resulting molecules, making this compound a valuable starting material for therapeutic agents. mdpi.comresearchgate.net

Precursors for Biologically Active Compounds

Research has demonstrated that trifluoromethyl-substituted thiophenes are precursors to compounds with significant biological activity, particularly in the antimicrobial and anticancer domains. rsc.orgnih.gov For example, various thiophene derivatives have been synthesized and found to inhibit the growth of pathogenic fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. rsc.org The synthetic accessibility provided by the bromo-substituent allows for the creation of diverse libraries of compounds that can be screened for potent biological effects. While specific compounds directly synthesized from this compound are often proprietary or in early-stage research, the broader class of trifluoromethylated thiophenes has shown promise. For instance, thienopyrimidine compounds, which can be derived from functionalized thiophenes, have been developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. nih.gov

Design of Novel Therapeutic Agents

The strategic inclusion of the trifluoromethyl group is a key element in modern drug design. mdpi.com This group imparts several beneficial properties to a drug candidate, which is a primary reason for using building blocks like this compound.

Increased Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. mdpi.comchemistryviews.org This enhances the absorption and distribution of the drug within the body.

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by enzymes in the liver, such as the Cytochrome P450 family. mdpi.com This can increase the drug's half-life, allowing for less frequent dosing.

Improved Receptor Binding : The high electronegativity of the fluorine atoms creates a strong dipole moment in the -CF3 group. This can lead to favorable electrostatic interactions with amino acid residues in the target protein or enzyme, potentially increasing the drug's potency and selectivity. mdpi.com

Table 2: Influence of the Trifluoromethyl Group in Drug Design

| Property | Effect of -CF3 Group | Pharmacological Implication |

|---|---|---|

| Lipophilicity (Hansch π value ≈ +0.88) | Increases | Enhanced membrane permeability and absorption. mdpi.com |

| Metabolic Stability | Increases | Blocks oxidative metabolism, leading to longer drug half-life. mdpi.com |

| Electronegativity | High | Can modulate pKa of nearby functional groups and participate in specific binding interactions. |

| Bioisosterism | Can act as a bioisostere for groups like chlorine or methyl. mdpi.com | Allows for fine-tuning of steric and electronic properties to optimize drug-receptor fit. |

Hypothesized Mechanisms of Biological Activity

The biological mechanism of action depends on the final molecule derived from the this compound scaffold. For derivatives showing anticancer activity, a common mechanism is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes in cell signaling pathways that control growth and proliferation; their inhibition can halt the growth of cancer cells. For example, thiophene-containing compounds like OSI-930 have been investigated as kinase inhibitors. nih.gov

In the context of antimicrobial agents, trifluoromethylated thiophenes may function by disrupting microbial cell membranes or inhibiting essential enzymes required for pathogen survival. researchgate.net The lipophilic nature of these compounds could facilitate their integration into the lipid bilayer of bacterial or fungal cell membranes, leading to a loss of integrity and cell death.

Utility in Agrochemical Development

The same physicochemical properties that make the trifluoromethyl group advantageous in pharmaceuticals also make it highly valuable in the development of modern agrochemicals. nih.gov The enhanced metabolic stability of the -CF3 group translates to greater persistence in the field, providing longer-lasting protection for crops. Increased lipophilicity can aid in the penetration of the waxy cuticle of plants or the exoskeleton of insects.

Trifluoromethyl-containing heterocycles are found in several commercialized agrochemicals. For instance, pyroxsulam (B39247) is a potent herbicide used for weed control in cereal crops, and its structure features a trifluoromethyl-substituted ring system. nih.gov While direct applications of this compound in commercial agrochemicals are not widely documented, its potential as a building block for novel herbicides, fungicides, and insecticides is clear. By using it as a scaffold, chemists can synthesize new active ingredients that leverage the proven benefits of the trifluoromethyl group to achieve high efficacy and desired environmental persistence. nih.gov

Applications in Advanced Materials

Thiophene-based compounds are fundamental components in the field of organic electronics due to their excellent semiconducting properties. numberanalytics.comwiley.com Polymerization of thiophene monomers creates polythiophenes, which are conductive polymers used in a variety of devices. cmu.edu

This compound can serve as a monomer or a precursor to monomers for creating specialized polythiophenes. The bromine atom provides a reactive site for polymerization reactions. The trifluoromethyl group plays a crucial role in tuning the properties of the resulting material: acs.org

Solubility : The -CF3 group can enhance the solubility of the polymer in organic solvents, which is critical for solution-based processing techniques like spin-coating and inkjet printing used to fabricate electronic devices.

Electronic Properties : As a strong electron-withdrawing group, the -CF3 substituent lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. acs.org This tuning of energy levels is essential for optimizing charge injection and transport in devices and for matching the polymer's energy levels with other materials in a device stack, such as in an organic solar cell.

Table 3: Applications of Trifluoromethyl-Substituted Thiophenes in Material Science

| Application Area | Device | Role of Thiophene Moiety | Role of Trifluoromethyl Moiety |

|---|---|---|---|

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | Forms the semiconducting channel for charge transport. nih.gov | Tunes HOMO/LUMO levels for better charge injection and stability. acs.org |

| Organic Photonics | Organic Light-Emitting Diodes (OLEDs) | Acts as the emissive layer or charge transport layer. nih.gov | Modifies the emission color and improves device efficiency. |

| Energy Conversion | Organic Photovoltaics (OPVs) / Solar Cells | Serves as the electron-donating material in the active layer. | Adjusts energy levels to optimize photon absorption and charge separation. |

| Sensing | Chemical Sensors | Provides a conductive backbone that changes properties upon analyte binding. | Influences selectivity and sensitivity towards specific analytes. |

Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the active layer in a variety of electronic devices. Thiophene-based polymers and small molecules are among the most widely studied classes of organic semiconductors due to their excellent charge transport characteristics and environmental stability. The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing and electronic energy levels.

Currently, there is no specific research data or published studies on the synthesis or characterization of organic semiconductors that explicitly incorporate the this compound unit. Consequently, performance metrics such as charge carrier mobility, on/off ratios, and threshold voltages for materials derived from this specific compound are not available in the scientific literature.

Table 1: Research Findings on this compound in Organic Semiconductors

| Research Area | Findings |

|---|---|

| Specific Polymers/Molecules | No specific polymers or small molecules based on this compound for organic semiconductor applications have been reported in the literature. |

Conductive Polymers

Conductive polymers are organic polymers that can conduct electricity. Polythiophenes, a major class of conductive polymers, are synthesized through the polymerization of thiophene monomers. The electrical conductivity of these polymers can be tuned by chemical modification of the thiophene ring and by doping. The introduction of substituents can affect the polymerization process, as well as the solubility, processability, and electronic properties of the resulting polymer.

A review of the literature indicates that while the electropolymerization of various thiophene derivatives has been extensively studied, there are no specific reports on the polymerization of this compound to form a conductive polymer. Therefore, data regarding its polymerization methods, conductivity, and the properties of the resulting polymer are not documented.

Table 2: Research Findings on this compound in Conductive Polymers

| Research Area | Findings |

|---|---|

| Polymerization Studies | No studies on the polymerization of this compound have been published. |

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

OLEDs are solid-state lighting devices that use thin films of organic semiconductors to generate light, while OFETs are transistors that use an organic semiconductor as the active channel. Thiophene-containing materials are frequently used in both OLEDs (as emissive or charge-transporting layers) and OFETs due to their high charge carrier mobility and tunable photophysical properties.

There is a lack of specific research detailing the use of this compound as a precursor for materials in either OLEDs or OFETs. As a result, there are no reported device architectures or performance data, such as external quantum efficiency or luminance for OLEDs, or field-effect mobility for OFETs, that utilize materials derived from this compound.

Table 3: Research Findings on this compound in OLEDs and OFETs

| Application | Research Area | Findings |

|---|---|---|

| OLEDs | Emitter or Host Materials | No materials for OLEDs based on this compound have been reported. |

| Device Performance | No OLED device data is available. | |

| OFETs | Semiconductor Materials | No OFETs utilizing semiconductors derived from this compound have been documented. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-Bromo-4-(trifluoromethyl)thiophene. These calculations are typically performed using various levels of theory, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations reveal a planar thiophene (B33073) ring, slightly distorted by the presence of the bulky bromine and trifluoromethyl substituents. The electronic structure analysis from DFT provides a basis for understanding the molecule's reactivity and spectroscopic behavior. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution within the thiophene ring, affecting its aromaticity and the reactivity of the different carbon atoms.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential. Typically, the region around the sulfur atom and the pi-system of the thiophene ring would exhibit negative potential (red and yellow colors), indicating susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms and, notably, the bromine atom (a phenomenon known as the "sigma-hole") would show positive potential (blue color), making them sites for potential nucleophilic interaction. nih.gov The strongly electronegative fluorine atoms of the trifluoromethyl group would create a significant region of negative potential around this substituent.

| Region | Electrostatic Potential (kcal/mol) | Interpretation |

|---|---|---|

| Around Sulfur Atom | -15 to -25 | High electron density, susceptible to electrophilic attack. |

| Pi-system of the Ring | -5 to -15 | Electron-rich region, potential for electrophilic addition/substitution. |

| Around Bromine Atom (Sigma-hole) | +10 to +20 | Region of positive potential, can engage in halogen bonding. |

| Around Trifluoromethyl Group | -20 to -30 | Strongly electron-withdrawing, creating a region of high negative potential. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the hybridization of the atomic orbitals and the electron density in each bond. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions indicate hyperconjugative effects, such as the delocalization of electron density from a lone pair on the sulfur or bromine atoms into antibonding orbitals of the thiophene ring, which contribute to the molecule's stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) S | π(C2-C3) | ~15-20 | Lone pair delocalization into the ring. |

| LP(1) S | π(C4-C5) | ~10-15 | Lone pair delocalization into the ring. |

| π(C2-C3) | π(C4-C5) | ~20-25 | π-electron delocalization within the ring. |

| LP(2) Br | σ(C2-S) | ~2-5 | Hyperconjugative interaction. |

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For this compound, the Fukui functions would likely indicate that the carbon atoms of the thiophene ring are the most susceptible to attack, with the specific reactive sites being influenced by the positions of the bromo and trifluoromethyl substituents. researchgate.net

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.75 eV |

| Global Electrophilicity Index (ω) | χ2 / (2η) | ~3.28 eV |

Spectroscopic Property Prediction and Correlation

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from DFT can be scaled to improve agreement with experimental IR and Raman spectra, aiding in the assignment of the observed vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to provide a detailed structural characterization.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C-H stretching | 3100-3150 | 3080-3120 |

| C=C stretching (ring) | 1500-1550 | 1490-1540 |

| C-S stretching (ring) | 840-880 | 830-870 |

| C-Br stretching | 550-600 | 540-590 |

| CF3 symmetric stretching | 1150-1200 | 1140-1190 |

Vibrational Spectroscopy (FT-IR, Raman) Calculations

Vibrational spectroscopy is a key technique for identifying molecular structures. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies that correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov These two techniques are complementary; some vibrational modes that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. spectroscopyonline.comthermofisher.com

Calculations for this compound would be performed by first optimizing its molecular geometry to find the lowest energy structure. Following this, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, bringing them into better agreement with experimental data. scispace.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C-C ring stretching, or C-S stretching. iosrjournals.org

For thiophene derivatives, characteristic vibrations include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

C-C stretching vibrations within the thiophene ring. iosrjournals.org

C-S stretching modes: Often observed between 850 and 600 cm⁻¹. iosrjournals.org

CF₃ group vibrations: The trifluoromethyl group has its own characteristic symmetric and asymmetric stretching and bending modes.

C-Br stretching: This vibration is expected at lower frequencies, with a strong peak often appearing below 600 cm⁻¹. uomphysics.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium | Strong |

| Thiophene Ring C-C Stretch | ~1530, 1415 | Strong | Medium |

| CF₃ Asymmetric Stretch | ~1280 | Very Strong | Weak |

| CF₃ Symmetric Stretch | ~1140 | Strong | Medium |

| Thiophene Ring C-S Stretch | ~850 | Medium | Weak |

| C-Br Stretch | ~580 | Strong | Medium |

UV-Visible Absorption Spectroscopy (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronically excited states of molecules. It allows for the prediction of the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results typically include the absorption wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption peak), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). jchps.com

However, studies have shown that standard TD-DFT methods can sometimes provide qualitatively incorrect results for thiophene and its fused derivatives (thienoacenes). ethz.ch Specifically, TD-DFT may incorrectly predict the ordering and character of the two lowest-lying bright excited states. ethz.ch Therefore, while TD-DFT can be applied to this compound, the results should be interpreted with caution and ideally validated against higher-level computational methods or experimental data. The calculations would reveal how the bromo and trifluoromethyl substituents influence the electronic structure and absorption properties compared to unsubstituted thiophene.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~270 | ~0.6 | HOMO → LUMO |

| S₀ → S₂ | ~245 | ~0.4 | HOMO-1 → LUMO |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, and ¹⁹F. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for these predictions.

For this compound, calculations would predict the chemical shifts for the two protons on the thiophene ring (H-3 and H-5) and the various carbon atoms. Crucially, it would also predict the ¹⁹F NMR chemical shift. The trifluoromethyl group is a highly sensitive ¹⁹F NMR probe, and its chemical shift is exquisitely sensitive to the local electronic environment. nih.govnih.gov DFT calculations can corroborate experimental trends in chemical shift dispersion when the local environment changes, making it a useful tool for screening chemical tags for favorable NMR properties. nih.gov

The chemical shifts of substituted thiophenes can also be estimated using substituent chemical shifts (SCS), where the effect of each substituent is added to the base chemical shift of unsubstituted thiophene. stenutz.eu

| Atom | Predicted Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| H-3 | ~7.10 | TMS |

| H-5 | ~7.35 | TMS |

| -CF₃ | ~ -60 | CFCl₃ |

Thermodynamic and Kinetic Modeling

Computational chemistry allows for the calculation of key thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, one can determine standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Kinetic modeling involves studying the rates of chemical reactions. For a hypothetical reaction involving this compound, computational methods can be used to locate the transition state structure connecting reactants and products. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. This is particularly valuable for understanding reaction mechanisms, such as its participation in cross-coupling reactions.

Solvation Effects and Continuum Models (IEF-PCM)

Many chemical processes and spectroscopic measurements occur in solution. The solvent can have a significant impact on the properties of a molecule. Continuum solvation models are a computationally efficient way to account for these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method. researchgate.net

In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of molecular properties, such as UV-Vis or NMR spectra, in a simulated solvent environment, which often leads to better agreement with experimental results. Applying the IEF-PCM model to this compound would be essential for accurately predicting its properties in various solvents.

Non-Linear Optical (NLO) Property Characterization

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. tcichemicals.comnasa.gov NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from a laser. Key NLO properties include polarizability (α) and the first hyperpolarizability (β), which can be predicted using computational methods like DFT. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). researchgate.net Thiophene derivatives are common scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents. researchgate.netrjraap.com

Molecular docking studies could be performed to investigate the potential of this compound as a ligand for various biological targets. For example, it could be docked into the active site of enzymes like cyclooxygenase (COX) or protein kinases. zsmu.edu.ua The results of a docking simulation are typically given as a docking score, which estimates the binding free energy (in kcal/mol), and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. gyanvihar.orgnih.gov Such studies could guide the design of new thiophene-based therapeutic agents.

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| COX-2 (PDB: 1CX2) | -7.5 | Hydrophobic interactions with Val, Leu residues; Halogen bond with a backbone carbonyl. |

Structural Analogs and Derivatives: Synthesis and Reactivity Paradigms

Synthesis and Functionalization of Related Halogenated Trifluoromethylthiophenes

The synthesis of halogenated trifluoromethylthiophenes can be achieved through various routes, often involving the introduction of the trifluoromethyl group onto a pre-halogenated thiophene (B33073) ring or vice-versa. For instance, trifluoromethylation of iodo-substituted thiophenes can be accomplished using reagents like TMSCF3 in the presence of copper(I) iodide and potassium fluoride d-nb.info. Once formed, these halogenated compounds are valuable precursors for further modification.

A key functionalization pathway for bromo-thiophenes is the lithium-bromine exchange reaction, which generates a lithiated thiophene species. This intermediate can then react with a variety of electrophiles to introduce new substituents onto the ring jcu.edu.au. This method is highly efficient for creating precursors for various cross-coupling reactions jcu.edu.au. For example, 2-bromothiophene (B119243) can undergo metalation and subsequent alkylation to yield 5-alkylated 2-bromo products chemicalbook.com. Similarly, a straightforward method for synthesizing 2-bromo-4-alkylthiophenes involves the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, achieving yields greater than 90% researchgate.net.

Superacid-promoted reactions offer another avenue for functionalization. α-(Trifluoromethyl) silyl ethers with a thiophene core can undergo electrophilic dimerization or side-chain arylation in the presence of a superacid like triflic acid (TfOH) rsc.orgbeilstein-journals.org. These reactions proceed through the formation of α-(trifluoromethyl)carbenium ions, which are highly reactive intermediates beilstein-journals.org.

Table 1: Selected Functionalization Reactions of Halogenated Thiophenes This table is interactive. Users can sort and filter the data.

| Starting Material | Reagents | Reaction Type | Product | Yield | Citation |

|---|---|---|---|---|---|

| 2-Iodo-5-phenylthiophene | TMSCF3, CuI, KF | Trifluoromethylation | 2-Phenyl-5-(trifluoromethyl)thiophene | Moderate | d-nb.info |

| 3-Alkylthiophene | n-BuLi, then Br2 | Lithiation/Bromination | 2-Bromo-4-alkylthiophene | >90% | researchgate.net |

| 2-Bromo-3-octylthiophene | n-BuLi, then DMF | Lithiation/Formylation | 3-Octylthiophene-2-carbaldehyde | 96% | jcu.edu.au |

Preparation and Transformations of Trifluoromethylated Thiophene Derivatives with Varied Substituents

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the thiophene ring, making it a key functional handle for diverse transformations. Trifluoromethylated ynones have emerged as valuable building blocks for synthesizing a variety of fluorinated heterocycles, including thiophenes nih.gov.

One notable strategy involves the [3+2] cascade cyclization of pyridinium 1,4-zwitterionic thiolates with activated alkynes, which yields a library of polysubstituted thiophenes, including those with fluorine-containing groups researchgate.net. Another approach uses β-CF3-1,3-enynes as precursors for constructing trifluoromethylated thiophene derivatives nih.gov. For example, a divergent strategy has been developed for the construction of 3-SCF2H-4-CF3-thiophenes from these enynes and elemental sulfur nih.gov. Furthermore, multifunctionalized thiophenes can be prepared from precursors like 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne through treatment with trifluoroacetic acid and water mdpi.com.

Heterocyclic Ring System Analogues (e.g., Thiazoles, Pyridines, Pyrimidines)

The synthetic strategies used for trifluoromethylated thiophenes can be extended to other heterocyclic systems, which are crucial components in pharmaceuticals and agrochemicals nih.gov.

Trifluoromethylated Thiazoles: The thiazole motif is present in numerous drug molecules rsc.org. A common method for their synthesis is the Hantzsch thiazole synthesis. Other modern approaches include the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile, which produces 2-trifluoromethyl 4,5-disubstituted thiazoles in moderate to good yields rsc.orgrsc.org. Another route involves the reaction of 4′-trifluoromethyl-benzaldehyde with thiosemicarbazide, followed by reaction with α-halogenated ketones tandfonline.com.

Trifluoromethylated Pyridines: Trifluoromethylpyridines (TFMPs) are key structural motifs in many active ingredients jst.go.jpnih.gov. The primary methods for their preparation include the chlorine/fluorine exchange of a trichloromethylpyridine, the construction of the pyridine ring from a trifluoromethyl-containing building block, or direct trifluoromethylation jst.go.jpnih.gov. The Bohlmann–Rahtz heteroannulation reaction, using trifluoromethyl-α,β-ynones and β-enamino esters or ketones, provides an efficient route to polysubstituted trifluoromethylpyridines acs.org.

Trifluoromethylated Pyrimidines: Pyrimidine derivatives containing a trifluoromethyl group also have significant biological applications frontiersin.org. Synthetic methods include one-pot multi-component reactions that avoid the selectivity challenges of direct trifluoromethylation researchgate.net. The reaction of amidines with beta-diketone-like materials is a classic approach to forming the pyrimidine ring, which has been adapted for trifluoromethyl-substituted variants core.ac.uk. Direct trifluoromethylation of nucleosides, such as iodouridine derivatives, can be achieved using trifluoromethyl iodide and copper powder rsc.org.

Table 2: Synthetic Approaches to Trifluoromethylated Heterocycles This table is interactive. Users can sort and filter the data.

| Heterocycle | Synthetic Method | Key Reagents/Precursors | Citation |

|---|---|---|---|

| Thiazole | [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolates, CF3CN | rsc.orgrsc.org |

| Pyridine | Bohlmann–Rahtz Reaction | Trifluoromethyl-α,β-ynones, β-enamino esters | acs.org |

| Pyridine | Halogen Exchange | Trichloromethylpyridine, HF | google.com |

| Pyrimidine | Multi-component Reaction | CF3SO2Na, aryl enaminones, aryl amidine hydrochlorides | researchgate.net |

Impact of Trifluoromethyl Group Position and Halogen Identity on Reactivity

The reactivity of a substituted thiophene is a delicate balance of the electronic and steric effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which significantly decreases the electron density of the thiophene ring mdpi.com.

This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. However, it also increases the acidity of adjacent ring protons, facilitating deprotonation and metalation reactions d-nb.info. The electron-withdrawing nature of the CF3 group can also stabilize anionic intermediates, which is beneficial in certain nucleophilic reactions. In diarylethene systems, α-trifluoromethyl substitution on the thiophene ring significantly increases the relative shifts of molecular orbital energy levels upon photochemical ring-closure d-nb.info.

The identity of the halogen atom primarily influences its role as a leaving group and its utility in cross-coupling reactions. Bromine and iodine are the most commonly exploited halogens for such reactions nih.gov. Bromo-derivatives are versatile substrates for Suzuki, Stille, Kumada, and other palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules like oligothiophenes jcu.edu.aunih.gov. The reactivity order in these couplings is generally I > Br > Cl. Therefore, a bromo-substituent provides a good balance of reactivity and stability for use as a synthetic handle.

Development of Poly-substituted Thiophene Architectures

The creation of thiophenes with multiple substituents is crucial for fine-tuning their electronic and physical properties for applications in materials science and medicinal chemistry. Cross-coupling reactions are a cornerstone for building these complex architectures. For example, Suzuki and Stille couplings are extensively used to link thiophene monomers, often using bromo-thiophenes as starting materials, to form dimers, trimers (terthiophenes), and polymers jcu.edu.aunih.gov.

Strategies for synthesizing polysubstituted thiophenes often rely on sequential functionalization. A thiophene ring can be selectively halogenated, subjected to a cross-coupling reaction to add one substituent, and then the process can be repeated at another position. Pyridinium 1,4-zwitterionic thiolates have been used in [3+2] S-annulation reactions with activated alkynes to generate a variety of polysubstituted thiophenes with excellent regioselectivity researchgate.net. These methods provide access to thiophenes decorated with multiple, distinct functional groups, enabling the construction of highly tailored molecular structures.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research concerning 2-Bromo-4-(trifluoromethyl)thiophene is predominantly centered on its utility as a key intermediate in organic synthesis. The presence of the trifluoromethyl group, a trifluoromethyl group, significantly influences the electronic properties of the thiophene (B33073) ring, enhancing the metabolic stability and lipophilicity of derivative compounds. nih.govresearchgate.net This makes it a desirable moiety in the design of pharmaceuticals and agrochemicals. researchgate.nete-bookshelf.dewiley.com

Current synthetic strategies often involve the regioselective bromination of 3-alkylthiophenes. researchgate.net The compound serves as a crucial precursor for creating more complex thiophene-based materials through various cross-coupling reactions. mdpi.comnih.gov These materials are of interest in the fields of electronics and optoelectronics, where thiophene-based polymers are valued for their semiconductor and fluorescent properties. bohrium.com The introduction of fluorine into the thiophene ring, as seen with the trifluoromethyl group, has been shown to enhance the performance of such materials in applications like organic photovoltaics. rsc.org

Identification of Research Gaps and Emerging Trends

Despite the progress made, several research gaps and emerging trends can be identified. A significant portion of current research focuses on the synthesis of thiophene derivatives in general, with a need for more studies specifically targeting the unique reactivity and potential of this compound. mdpi.comorganic-chemistry.org

Key Research Gaps:

Detailed Mechanistic Studies: While various synthetic methods are employed, in-depth mechanistic studies of reactions involving this compound are not extensively documented. A deeper understanding of reaction pathways could lead to improved efficiency and selectivity.

Exploration of Underexplored Derivatives: The synthesis and characterization of a broader range of derivatives stemming from this compound remain an open area. Investigating novel functionalizations could unlock new applications.

Biomedical Screening: Although the trifluoromethyl group is known to enhance drug-like properties, comprehensive screening of derivatives of this compound for a wide range of biological activities is limited. nih.gov

Emerging Trends:

Late-Stage Functionalization: There is a growing interest in methods for the late-stage introduction of fluorinated groups into complex molecules. thermofisher.comresearchgate.net Developing strategies to incorporate the 2-bromo-4-(trifluoromethyl)thiophenyl moiety in the later stages of a synthetic sequence could provide more efficient access to novel compounds.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis is an emerging trend in organic synthesis. mdpi.com Applying these mild and selective methods to reactions involving this compound could open new avenues for its functionalization. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Exploring the synthesis and reactions of this compound under flow conditions could be a promising future direction.

Prospective Methodological Innovations in Synthesis

Future synthetic methodologies are likely to focus on improving efficiency, sustainability, and the diversity of accessible structures.

Potential Innovations:

C-H Activation: Direct C-H functionalization of the thiophene ring, avoiding the need for pre-functionalized starting materials, represents a highly atom-economical approach. Developing selective C-H activation methods for positions on the this compound ring would be a significant advancement.

Novel Catalytic Systems: The development of new transition-metal catalysts or organocatalysts could enable more efficient and selective cross-coupling reactions. organic-chemistry.org This includes catalysts that are more tolerant of a wider range of functional groups and can operate under milder conditions.

Enantioselective Synthesis: For applications in medicinal chemistry, the synthesis of chiral derivatives is often crucial. Developing enantioselective methods for the functionalization of this compound will be an important area of future research.

Fluorine-Containing Building Blocks: The use of novel trifluoromethyl-containing building blocks in cycloaddition or condensation reactions could provide alternative and more direct routes to complex thiophene-containing heterocycles. rsc.org

Table 1: Prospective Synthetic Methodologies

| Methodology | Potential Advantage | Research Focus |

|---|---|---|

| Direct C-H Activation | Increased atom economy, reduced synthetic steps. | Developing catalysts for regioselective functionalization. |

| Advanced Catalysis | Higher yields, broader substrate scope, milder conditions. | Design of novel transition-metal and organocatalysts. |

| Enantioselective Methods | Access to single enantiomer products for pharmaceutical use. | Chiral ligands and asymmetric catalytic systems. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Exploration of light-mediated transformations. |

Exploration of Novel Applications in Interdisciplinary Fields

The unique electronic properties imparted by the trifluoromethyl and bromo substituents position this compound as a valuable scaffold for interdisciplinary applications beyond its current primary use.

Potential Interdisciplinary Applications:

Materials Science: The compound could be a key monomer in the synthesis of novel conjugated polymers with tailored electronic and optical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine content can enhance polymer stability and influence molecular packing. rsc.org

Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to increase efficacy and metabolic stability. e-bookshelf.de Derivatives of this compound could be investigated as potential new herbicides, fungicides, or insecticides.

Chemical Sensors: Thiophene-based fluorescent polymers have shown potential as chemical sensors. bohrium.com By functionalizing this compound with specific recognition units, it may be possible to develop highly sensitive and selective sensors for various analytes.

Medicinal Chemistry: Beyond general screening, derivatives could be rationally designed as inhibitors for specific enzyme targets where the trifluoromethyl group can engage in crucial binding interactions. nih.gov For example, trifluoromethylated compounds have shown promise as antimicrobial agents. rsc.org

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic electronics (OLEDs, OFETs) | Precursor for stable, high-performance conjugated polymers. rsc.org |

| Agrochemicals | Herbicides, fungicides, insecticides | Trifluoromethyl group enhances biological activity and stability. e-bookshelf.de |

| Chemical Sensing | Fluorescent sensors | Thiophene core provides a fluorescent platform for analyte detection. bohrium.com |

| Medicinal Chemistry | Targeted enzyme inhibitors, antimicrobials | Trifluoromethyl group can improve binding affinity and pharmacokinetic properties. nih.govrsc.org |

Q & A

Q. What are the primary synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)thiophene?

The compound is typically synthesized via cross-coupling reactions , such as Suzuki or Stille couplings, leveraging its bromine substituent as a reactive site. For example, β-arylation of bromothiophenes with aryl halides using palladium catalysts under mild conditions (e.g., room temperature) is effective . Key steps include:

- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄.

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : THF or DMF. Reaction yields (~52%) and purity depend on chromatographic separation (e.g., automated column chromatography with hexane).

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic methods:

Q. What are the common reactivity patterns of this compound in organic synthesis?

The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols), while the trifluoromethyl group stabilizes the thiophene ring against electrophilic attacks. Applications include:

- Building block : For pharmaceuticals (e.g., kinase inhibitors) via coupling reactions.

- Functionalization : Introduction of aryl/heteroaryl groups via Heck or Suzuki pathways .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence regioselectivity in electrophilic substitutions?

The electron-withdrawing trifluoromethyl group directs electrophiles to the 5-position of the thiophene ring, as confirmed by computational studies (DFT calculations). This contrasts with bromine’s moderate deactivation, which favors substitutions at the 3-position in related compounds . Key factors:

- Hammett constants : σₚ values for CF₃ (-0.54) vs. Br (+0.23).

- Reactivity table :

| Position | Reactivity (Relative) |

|---|---|

| 2 (Br) | Low |

| 5 | High |

Q. What challenges arise in scaling up the synthesis of this compound?

Scalability issues include:

- Catalyst cost : Palladium-based catalysts require optimization for cost efficiency.

- Byproduct formation : Competing couplings (e.g., homocoupling of boronic acids).

- Purification : Automated chromatography is impractical industrially; alternatives like distillation or crystallization need development .

Q. How is this compound utilized in materials science, particularly in conjugated polymers?

As a monomer , it enables the synthesis of electron-deficient polythiophenes for:

- Organic semiconductors : Enhanced charge mobility due to CF₃’s electron-withdrawing effect.

- Optoelectronic devices : Non-fullerene acceptors in solar cells (PCE > 10%) . Example copolymer: Poly(this compound-alt-3-hexylthiophene).

Methodological Considerations

Q. What analytical techniques resolve contradictions in reaction yield data for this compound?

Discrepancies in yields arise from:

Q. What computational tools predict the compound’s behavior in catalytic cycles?

DFT calculations (Gaussian 09) model transition states and intermediates in cross-coupling reactions. Parameters:

- Basis set: B3LYP/6-31G(d).

- Solvent model: PCM (THF). Results correlate with experimental regioselectivity and kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.